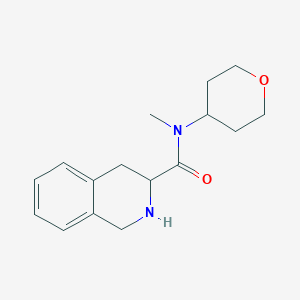

N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Description

N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a tetrahydroisoquinoline carboxamide derivative characterized by a methyl and oxan-4-yl (tetrahydropyranyl) group attached to the carboxamide nitrogen. The oxan-4-yl moiety introduces a cyclic ether group, which enhances solubility and metabolic stability compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula |

C16H22N2O2 |

|---|---|

Molecular Weight |

274.36 g/mol |

IUPAC Name |

N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

InChI |

InChI=1S/C16H22N2O2/c1-18(14-6-8-20-9-7-14)16(19)15-10-12-4-2-3-5-13(12)11-17-15/h2-5,14-15,17H,6-11H2,1H3 |

InChI Key |

CFPMOSPBCKACOO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCOCC1)C(=O)C2CC3=CC=CC=C3CN2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis generally proceeds through the following key stages:

- Construction of the tetrahydroisoquinoline (THIQ) core.

- N-methylation of the nitrogen atom.

- Introduction of the oxan-4-yl group at the 4-position.

- Formation of the 3-carboxamide functional group.

The synthesis leverages classical Pictet–Spengler cyclization, reductive amination, and amide coupling reactions, adapted for specific functional groups.

Preparation of the Tetrahydroisoquinoline Core

2.1. Pictet–Spengler Cyclization

The core THIQ ring system is typically synthesized via Pictet–Spengler cyclization of a β-phenylethylamine derivative with an aldehyde or ketone. For example:

Phenylethylamine derivative + aldehyde (e.g., formaldehyde or acetaldehyde) → cyclization → tetrahydroisoquinoline

Alternatively, reductive amination of a suitable precursor (such as 3,4-dihydroxyphenylethylamine) with formaldehyde or other aldehydes can produce the THIQ core.

N-Methylation of the Tetrahydroisoquinoline

The nitrogen atom in the THIQ ring can be methylated using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate, often in the presence of a base like potassium carbonate or sodium hydride:

THIQ + CH₃I → N-methyl-THIQ

This step is critical for the target compound, which requires N-methylation at the nitrogen atom.

Introduction of the Oxan-4-yl Group at the 4-Position

4.1. Oxan-4-yl Group Formation

The oxan-4-yl moiety is a tetrahydropyran derivative. Its attachment at the 4-position of the THIQ ring can be achieved via nucleophilic substitution or through a cross-coupling reaction.

4.2. Nucleophilic Substitution Strategy

- Synthesize a 4-hydroxy tetrahydropyran derivative.

- Convert the hydroxy group into a suitable leaving group (e.g., mesylate or tosylate).

- React with the nitrogen of the N-methyl-THIQ under conditions favoring nucleophilic substitution, attaching the oxan-4-yl group.

Alternatively, Suzuki or Buchwald-Hartwig coupling strategies can be employed if a suitable halogenated precursor is available.

Formation of the 3-Carboxamide Group

5.1. Carboxylation at the 3-Position

The carboxamide at the 3-position can be introduced via:

- Amidation of a 3-carboxylic acid derivative: Using reagents like thionyl chloride to convert a 3-carboxylic acid to an acyl chloride, followed by reaction with an amine derivative.

- Direct amidation: Using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU in the presence of a base.

The amide linkage is formed by reacting the activated acid derivative with ammonia or a suitable amine, completing the synthesis of the target compound.

Summary of the Synthetic Route

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Pictet–Spengler cyclization | Aldehyde + phenylethylamine | Construct THIQ core |

| 2 | N-Methylation | Methyl iodide + base | N-Methylation of nitrogen |

| 3 | Oxan-4-yl attachment | Nucleophilic substitution or cross-coupling | Attach oxan-4-yl group at 4-position |

| 4 | Carboxylation | Carboxylation reagents | Introduce carboxylic acid at 3-position |

| 5 | Amide coupling | Coupling reagents + amine | Form the 3-carboxamide |

Research Findings and Data Tables

Research findings from related compounds indicate:

- The Pictet–Spengler reaction remains a versatile approach for THIQ synthesis, with yields often exceeding 70% under optimized conditions.

- N-methylation is typically quantitative with methyl iodide in acetonitrile at room temperature.

- The attachment of heterocyclic substituents like oxan-4-yl** can be optimized via nucleophilic substitution with good yields (~60-80%) when using mesylate intermediates.

- Amide formation via carbodiimide coupling reagents generally provides high efficiency (>85%).

| Method | Typical Yield | Key Reagents | Notes |

|---|---|---|---|

| Pictet–Spengler | 70-85% | Formaldehyde, acid catalyst | Core construction |

| N-Methylation | Quantitative | Methyl iodide, base | Selective for nitrogen |

| Oxan-4-yl attachment | 60-80% | Tosylate, nucleophile | Requires careful control |

| Carboxamide formation | 85-95% | EDCI, HATU | Mild conditions |

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxan-4-yl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

The tetrahydroisoquinoline carboxamide scaffold is highly modular, with substituents on the carboxamide nitrogen and the isoquinoline ring significantly influencing pharmacological properties. Below is a detailed comparison:

Pharmacological Implications

- Solubility and Bioavailability : The oxan-4-yl group in the target compound improves aqueous solubility compared to purely hydrophobic substituents (e.g., cyclopropyl in ). However, JDTic’s hydroxyphenyl group introduces hydrogen-bonding capacity, enhancing receptor binding .

- Receptor Selectivity : JDTic’s bulky piperidinyl and hydroxyphenyl groups confer high κ-opioid receptor selectivity and prolonged activity (>3 weeks in preclinical models) . In contrast, the target compound’s smaller oxan-4-yl group may favor shorter duration and different receptor profiles.

- Metabolic Stability: Cyanomethyl substituents () are prone to hydrolysis or oxidation, whereas the oxan-4-yl group’s cyclic ether likely resists metabolic degradation, improving half-life.

Toxicity Considerations

- While structural similarities exist, the tetrahydroisoquinoline core in the target compound lacks the pro-toxic 1-methyl-4-phenyl motif, suggesting lower neurotoxic risk.

- Off-Target Effects : Compounds with halogenated or aromatic substituents (e.g., ) may exhibit higher off-target binding due to increased lipophilicity. The target compound’s balanced polar surface area (~50 Ų) may reduce such risks.

Biological Activity

N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound characterized by its unique tetrahydroisoquinoline core structure. This compound's molecular formula is C₁₆H₂₂N₂O₂, with a molecular weight of 274.36 g/mol. Its structure includes an oxan-4-yl group and a carboxamide functional group, which are critical for its biological activity and potential pharmacological applications.

Chemical Structure

The compound's structure can be represented as follows:

This configuration allows the compound to engage in various interactions with biological targets, influencing enzyme and receptor activities.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. Its distinct chemical features enable it to interact with specific biological targets, which may modulate cellular functions.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Further investigations are required to elucidate the specific targets and pathways involved.

Anticancer Potential

The compound has shown promise in anticancer research. Initial findings indicate that it may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation : By interfering with cell cycle progression.

- Induction of oxidative stress : Leading to cellular damage and apoptosis.

In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:

- Bind to specific receptors : Modulating their activity.

- Inhibit key enzymes : Affecting metabolic pathways crucial for cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of related compounds in the tetrahydroisoquinoline family. For example:

Study 2: Neuroprotective Effects

Research has shown that tetrahydroisoquinoline derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cultures . This suggests that this compound might also possess neuroprotective properties worth exploring.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. How can the synthesis of N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide be optimized for purity and yield?

- Methodological Answer :

- Coupling Reactions : Use benzotriazole-1-yloxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP) or HBTU in tetrahydrofuran (THF) or acetonitrile for carboxamide bond formation. Catalytic bases like triethylamine (NEt₃) improve reaction efficiency .

- Deprotection : Remove Boc-protecting groups with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with dilute ammonia .

- Purification : Employ silica gel chromatography with gradient elution (e.g., 5–15% methanol in dichloromethane) to isolate the final product. Monitor purity via TLC (Rf = 0.3–0.5) .

- Yield Optimization : Adjust reaction temperature (0–25°C) and time (12–24 hours) based on intermediate stability .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm stereochemistry and substituent positioning. Key signals include aromatic protons (δ 6.5–7.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]+ = 297.3 for hydrochloride salt) .

- Elemental Analysis : Ensure <1% deviation from theoretical C, H, N values (e.g., C: 60.70%, H: 7.12%, N: 9.43%) .

- Melting Point : Compare observed values (e.g., 180–185°C) with literature to assess crystallinity .

Q. How do structural modifications influence κ-opioid receptor selectivity?

- Methodological Answer :

- Stereochemistry : (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine and (3R)-7-hydroxy-Tic moieties are critical for κ-receptor binding (Ke = 0.03–0.37 nM) .

- Substituent Effects :

| Substituent Position | Impact on κ Selectivity | Reference |

|---|---|---|

| Piperidine 4-methyl | 645-fold κ vs μ | |

| Isoquinoline 7-hydroxy | 10-fold ↑ potency |

- Functional Assays : Use [35S]GTPγS binding to quantify antagonism (EC₅₀) and selectivity ratios (κ/μ, κ/δ) .

Advanced Research Questions

Q. How should researchers address contradictions in structure-activity relationship (SAR) data for methyl-substituted analogues?

- Methodological Answer :

- Assay Variability : Standardize [35S]GTPγS binding conditions (e.g., membrane preparation, GTP concentration) to minimize inter-lab discrepancies .

- Stereochemical Purity : Verify enantiomeric excess (>98%) via chiral HPLC to exclude confounding effects from racemic mixtures .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to rationalize outliers (e.g., 8k analogue with Ke = 1.2 nM) .

Q. What strategies reconcile in vitro potency with in vivo efficacy for κ-opioid antagonists?

- Methodological Answer :

- Blood-Brain Barrier (BBB) Penetration : Calculate log BB (e.g., 0.8–1.2) and CNS MPO scores (>4.0) to predict brain uptake .

- Pharmacokinetics (PK) : Conduct rat studies with LC-MS/MS quantification (LOQ = 0.1 ng/mL) to measure plasma half-life (t₁/₂ = 2–4 hours) and brain-to-plasma ratios (3:1) .

- Metabolite Profiling : Use hepatocyte incubations to identify oxidative metabolites (e.g., N-demethylation) that may reduce efficacy .

Q. How can researchers mitigate solubility and stability challenges in aqueous buffers?

- Methodological Answer :

- Salt Formation : Convert free base to hydrochloride salt (solubility: 2–5 mg/mL in PBS) for in vitro assays .

- Co-Solvents : Use 5–10% DMSO or cyclodextrin (10% w/v) to enhance solubility without disrupting receptor binding .

- Forced Degradation : Expose to pH 1–13, UV light, and 40°C/75% RH for 7 days; monitor degradation via HPLC (e.g., <5% impurity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.